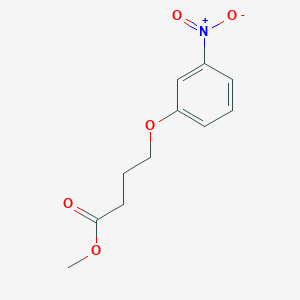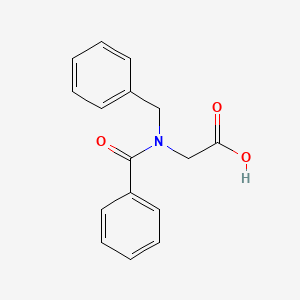
2-(2-bromo-1,3-thiazol-5-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-1,3-thiazol-5-yl)pyridine, also known as 2-BTP, is an organic compound that is used in a variety of scientific research applications. It is commonly used in organic synthesis, as a reagent for organic transformations, and as a starting material for the preparation of various compounds. In addition, this compound has a number of biochemical and physiological effects, which make it an attractive target for further research.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-1,3-thiazol-5-yl)pyridine is a versatile compound that is used in a variety of scientific research applications. It is commonly used as a reagent for organic transformations, as a starting material for the preparation of various compounds, and as a model compound for studying the structure and reactivity of other compounds. It is also used in the synthesis of biologically active compounds such as antibiotics, antivirals, and anti-cancer agents. In addition, 2-(2-bromo-1,3-thiazol-5-yl)pyridine is used in the synthesis of polymers, dyes, and other materials.
Wirkmechanismus
2-(2-bromo-1,3-thiazol-5-yl)pyridine acts as a nucleophile in organic reactions, which means that it can react with other molecules to form new compounds. The exact mechanism of action depends on the reaction conditions and the type of molecule that is being reacted with. In general, the nucleophilic attack of 2-(2-bromo-1,3-thiazol-5-yl)pyridine on the electrophile results in the formation of a new bond.
Biochemical and Physiological Effects
2-(2-bromo-1,3-thiazol-5-yl)pyridine has a number of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-tumor activities. In addition, it has been shown to have a protective effect against oxidative stress. It has also been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-bromo-1,3-thiazol-5-yl)pyridine is a versatile compound that is used in a variety of scientific research applications. It is generally easy to handle and store, and it is relatively inexpensive. However, it is important to note that it is a highly reactive compound and should be handled with care. In addition, it is important to note that the reaction conditions can have a significant effect on the outcome of the reaction, so it is important to be familiar with the reaction conditions before conducting experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(2-bromo-1,3-thiazol-5-yl)pyridine. These include further investigation of its biochemical and physiological effects, as well as its potential applications in the synthesis of biologically active compounds. In addition, further research is needed to explore its potential as a reagent for organic transformations and as a starting material for the preparation of various compounds. Finally, further research is needed to explore its potential as a model compound for studying the structure and reactivity of other compounds.
Synthesemethoden
2-(2-bromo-1,3-thiazol-5-yl)pyridine can be synthesized via a two-step process. The first step involves the reaction of pyridine with 2-bromothiazole in the presence of a base such as sodium hydroxide. This reaction yields 2-(2-bromo-1,3-thiazol-5-yl)pyridine as the major product. The second step involves the reaction of the 2-(2-bromo-1,3-thiazol-5-yl)pyridine with an alkylating agent such as ethyl iodide to yield the desired product.
Eigenschaften
IUPAC Name |
2-bromo-5-pyridin-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-8-11-5-7(12-8)6-3-1-2-4-10-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRAUEQSPKOJEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3-amino-4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B6614296.png)

![3-[(pyrazin-2-yl)sulfamoyl]benzoic acid](/img/structure/B6614298.png)
![[2-(benzyloxy)cyclopentyl]methanamine, Mixture of diastereomers](/img/structure/B6614301.png)


![2-{[(pyridin-2-yl)methyl]amino}propan-1-ol](/img/structure/B6614314.png)
![6-(4-fluorophenoxy)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B6614321.png)


